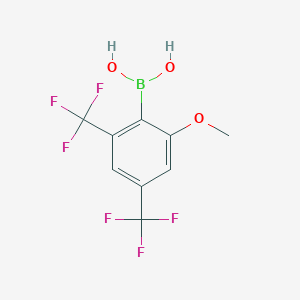

2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid

Descripción general

Descripción

2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid is an organoboron compound with the molecular formula C9H7BF6O3. This compound is characterized by the presence of methoxy and trifluoromethyl groups attached to a phenyl ring, along with a boronic acid functional group. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds under mild conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-methoxy-4,6-bis(trifluoromethyl)iodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: 2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Substitution: Nucleophiles like amines or thiols in the presence of suitable catalysts.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols and quinones.

Substitution: Substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of 2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid is in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of biaryl compounds from aryl halides and boronic acids, which are crucial in pharmaceuticals and materials science.

Catalysis in Amide Bond Formation

Recent studies have demonstrated that boronic acids can act as catalysts for direct amide bond formation from carboxylic acids and amines. The bulky trifluoromethyl groups help stabilize the active intermediates during the reaction.

- Case Study : Ishihara et al. reported that this compound effectively catalyzed dehydrative amidation, yielding high conversions even at room temperature due to its unique electronic properties .

Role in Medicinal Chemistry

The compound has been explored for its potential applications in drug discovery:

- Corticotropin-Releasing Factor Antagonists : It has been utilized in synthesizing derivatives that act as antagonists for corticotropin-releasing factor receptors, which are relevant for treating anxiety and depression .

- Cathepsin S Inhibitors : The compound is also involved in synthesizing phenyl-purine-carbonitrile derivatives that inhibit cathepsin S, an enzyme linked to various diseases including cancer and autoimmune disorders .

Mecanismo De Acción

The mechanism of action of 2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.

Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond between the two aryl groups, regenerating the palladium catalyst.

Comparación Con Compuestos Similares

- 4-Methoxy-2-(trifluoromethyl)phenylboronic acid

- 4-(Trifluoromethyl)phenylboronic acid

- 2,4-Bis(trifluoromethyl)phenylboronic acid

Uniqueness: 2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid is unique due to the presence of both methoxy and trifluoromethyl groups, which enhance its reactivity and stability in various chemical reactions. The combination of these functional groups makes it a versatile reagent in organic synthesis, particularly in forming carbon-carbon bonds under mild conditions .

Actividad Biológica

2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid is an organoboron compound with the molecular formula CHBFO. This compound has garnered attention due to its diverse biological activities, particularly in enzyme inhibition and potential therapeutic applications. Its unique structure allows it to interact with various biomolecules, making it a valuable compound in both academic and industrial research.

The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with diols and other nucleophiles. This property enables it to interact with enzymes, such as serine proteases, inhibiting their activity by binding to the active site serine residue. The compound's mechanism can be summarized as follows:

- Enzyme Inhibition : It inhibits serine proteases and potentially other enzymes through covalent modification.

- Cell Signaling Modulation : The compound influences cellular processes by altering cell signaling pathways and gene expression.

- Pharmacokinetics : The pharmacokinetic profile of this compound affects its bioavailability and therapeutic efficacy.

The biochemical properties of this compound are significant for its biological applications:

- Stability : The compound is relatively stable under standard laboratory conditions but can degrade in the presence of moisture and light.

- Dosage Effects : Research indicates that low doses exhibit minimal toxicity while effectively modulating enzyme activity and gene expression in animal models.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Recent studies have demonstrated that boronic acids, including this compound, exhibit antimicrobial properties. For example:

- In Vitro Studies : The compound has shown moderate antibacterial activity against Escherichia coli and Bacillus cereus, with the Minimum Inhibitory Concentration (MIC) values indicating effectiveness comparable to established antimicrobial agents .

- Fungal Activity : It has also been tested against fungi like Candida albicans and Aspergillus niger, showing potential for development as an antifungal agent .

Anticancer Activity

The anticancer potential of this compound is being explored:

- Cell Proliferation Inhibition : Preliminary data suggest that this compound can inhibit cell proliferation in cancer cell lines by interfering with critical signaling pathways involved in cell growth and survival .

- Mechanistic Insights : The interaction with specific enzymes involved in cancer progression may lead to apoptosis in malignant cells.

Case Studies

Several case studies highlight the biological activity of this compound:

-

Antibacterial Efficacy Study :

- Objective : To evaluate the antibacterial effects against Bacillus cereus.

- Methodology : Agar diffusion method was employed to determine zones of inhibition.

- Results : The compound demonstrated a significant zone of inhibition at higher concentrations, suggesting its potential as a therapeutic agent against bacterial infections.

- Anticancer Mechanism Investigation :

Applications in Research

This compound serves multiple roles in research:

- Organic Synthesis : It is widely used in Suzuki-Miyaura coupling reactions for synthesizing complex organic molecules.

- Drug Development : The compound is a key building block for developing boron-containing pharmaceuticals and diagnostic agents.

Propiedades

IUPAC Name |

[2-methoxy-4,6-bis(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BF6O3/c1-19-6-3-4(8(11,12)13)2-5(9(14,15)16)7(6)10(17)18/h2-3,17-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKHHQLDEYHIEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1OC)C(F)(F)F)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BF6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.